4-(2-chlorobenzyl)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid
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Description
The compound is a complex organic molecule that contains several functional groups, including a chlorobenzyl group, a pyrimidine ring, a piperidine ring, and a carboxylic acid group . These groups are common in many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions involving nucleophilic substitutions, condensations, and other common organic reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, FTIR spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The compound, due to its functional groups, might undergo a variety of chemical reactions. For example, the chlorobenzyl group might undergo nucleophilic substitution reactions, and the carboxylic acid group might participate in condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. Techniques such as melting point determination, solubility testing, and spectroscopic analysis could be used to analyze these properties .Future Directions
Properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]-1-pyrimidin-2-ylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-14-5-2-1-4-13(14)12-17(15(22)23)6-10-21(11-7-17)16-19-8-3-9-20-16/h1-5,8-9H,6-7,10-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOPSLCTADRPND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=C2Cl)C(=O)O)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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